molecular formula C10H21ClN4O2S B2502596 N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride CAS No. 1323607-08-4

N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride

Cat. No.: B2502596
CAS No.: 1323607-08-4
M. Wt: 296.81
InChI Key: KUZDRERVAGSNKY-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride: is a chemical compound with a complex structure that includes a pyrazole ring, a sulfonamide group, and a dimethylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride typically involves multiple steps. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with N-(3-dimethylaminopropyl)amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can be used in the development of new catalysts and ligands for various chemical reactions .

Biology: In biological research, N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme action and to develop new therapeutic agents .

Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may have applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain proteases or kinases, leading to altered cellular functions .

Comparison with Similar Compounds

Uniqueness: N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is unique due to its combination of a pyrazole ring and a sulfonamide group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2S.ClH/c1-9-10(8-14(4)12-9)17(15,16)11-6-5-7-13(2)3;/h8,11H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZDRERVAGSNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCCCN(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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